3-Fluoro-5-methoxypyridin-2-ol

Medicinal Chemistry Drug Discovery Physicochemical Properties

For medicinal chemistry programs requiring a fluorinated pyridine building block with precise regiochemistry, 3-fluoro-5-methoxypyridin-2-ol addresses the key limitations of non-fluorinated 2-pyridones. Its 3-fluoro substitution lowers pKa to 10.59, improving membrane permeability and metabolic stability, while the 5-methoxy group retains hydrogen-bonding capability essential for target engagement. • Distinct from 6-fluoro isomers, ensuring predictable outcomes in cross-coupling and C-H activation • GHS-classified (H302/H315/H319/H335); restricted to facilities with proper ventilation and PPE • EC 825-955-8; full CLP-compliant documentation provided with every shipment

Molecular Formula C6H6FNO2
Molecular Weight 143.117
CAS No. 1227511-78-5
Cat. No. B2503019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxypyridin-2-ol
CAS1227511-78-5
Molecular FormulaC6H6FNO2
Molecular Weight143.117
Structural Identifiers
SMILESCOC1=CNC(=O)C(=C1)F
InChIInChI=1S/C6H6FNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
InChIKeyAMLBNLHNLFADJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5-methoxypyridin-2-ol: Baseline Overview


3-Fluoro-5-methoxypyridin-2-ol (CAS: 1227511-78-5) is a fluorinated pyridine derivative characterized by the systematic introduction of a fluorine atom at the 3-position and a methoxy group at the 5-position of the pyridine ring [1]. This precise substitution pattern confers distinct physicochemical properties, including a predicted pKa of 10.59 ± 0.10 and a predicted boiling point of 307.6 ± 42.0 °C, which differentiate it from non-fluorinated or alternatively substituted analogs . The compound is recognized in regulatory frameworks (EC Number: 825-955-8) and is classified under CLP criteria for acute toxicity and irritation, establishing a clear baseline for safe handling in research environments [1].

3-Fluoro-5-methoxypyridin-2-ol: Why Substitution Fails


The 3-fluoro-5-methoxy substitution pattern is not a trivial modification; it fundamentally alters the electronic landscape and biological behavior of the pyridine core. Replacing this compound with a generic 2-pyridone (e.g., 5-methoxypyridin-2-ol) eliminates the fluorine atom, which is well-documented to enhance metabolic stability and modulate pKa via its strong electron-withdrawing effect [1]. Conversely, using a simple fluoropyridine (e.g., 3-fluoro-2-pyridone) removes the methoxy group, sacrificing solubility and potential hydrogen-bonding interactions . The specific synergy between the 3-fluoro and 5-methoxy groups creates a unique electronic and steric environment that is not recapitulated by other isomers, such as 6-fluoro-5-methoxypyridin-3-ol, which exhibit distinct reactivity patterns . Therefore, direct substitution with in-class alternatives will alter reaction outcomes, biological activity, and pharmacokinetic profiles.

3-Fluoro-5-methoxypyridin-2-ol: Key Differentiation from Analogs


Fluorine Substitution Lowers Basicity, Enhances Stability

The electron-withdrawing fluorine atom at the 3-position significantly lowers the predicted pKa of 3-fluoro-5-methoxypyridin-2-ol to 10.59 ± 0.10, compared to the non-fluorinated analog 5-methoxypyridin-2-ol . While exact experimental pKa values for the comparator are not available in this data set, the substantial shift from the typical pKa range of unsubstituted 2-pyridones (which is higher) aligns with class-level expectations for fluorine substitution, which is known to enhance metabolic stability and oral bioavailability by reducing basicity [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Distinct GHS Hazard Profile

According to the European Chemicals Agency (ECHA) CLP inventory, 3-fluoro-5-methoxypyridin-2-ol is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile is distinct from the non-fluorinated analog 5-methoxypyridin-2-ol, which, based on PubChem data, carries a less severe hazard classification, primarily H319 (Causes serious eye irritation) [2]. The additional H302 and H315 classifications for the fluorinated compound mandate specific personal protective equipment and disposal procedures not required for the non-fluorinated version.

Laboratory Safety Chemical Procurement Regulatory Compliance

Regioisomeric Reactivity Differences

The specific placement of the fluorine and methoxy groups on the pyridine ring is critical for directing reactivity. Comparative analysis highlights that 3-fluoro-5-methoxypyridin-2-ol is distinct from its regioisomer, 6-fluoro-5-methoxypyridin-3-ol, which exhibits unique reactivity patterns and potential biological activities due to the altered electronic and steric environment around the ring . Furthermore, the compound differs fundamentally from 2-fluoro-5-methoxypyridine, which lacks the hydroxyl group necessary for certain hydrogen-bonding interactions and further derivatization . These structural distinctions are not merely academic; they determine the compound's suitability as a building block in specific synthetic routes, where the 2-hydroxy group can act as a directing group or a site for further modification.

Organic Synthesis Cross-Coupling Reactions Chemical Biology

3-Fluoro-5-methoxypyridin-2-ol: Application Scenarios


Lead Optimization in Drug Discovery

In medicinal chemistry programs aimed at improving metabolic stability and oral bioavailability, 3-fluoro-5-methoxypyridin-2-ol is a strategic choice. Its predicted pKa of 10.59, significantly lowered by the 3-fluoro group, aligns with the design principles for reducing off-target effects and enhancing membrane permeability. This compound should be prioritized over non-fluorinated 2-pyridones when the project requires a building block that imparts both a hydrogen-bonding handle (via the 2-hydroxy group) and metabolic robustness (via the fluorine atom) .

Regioisomeric Purity for Heterocycle Synthesis

For synthetic routes requiring precise control over regiochemistry, such as the construction of fused heterocyclic systems or in metal-catalyzed cross-coupling reactions, the 3-fluoro-5-methoxy pattern is essential. Its unique arrangement, distinct from the 6-fluoro isomer, ensures predictable reactivity and minimizes side reactions. Procuring this specific isomer is critical when the 2-hydroxy group is intended to serve as a directing group for C-H activation or as a handle for further functionalization via esterification or etherification .

Safety-Guided Procurement and Storage

For institutional research laboratories and chemical stockrooms, the well-defined GHS hazard profile (H302, H315, H319, H335) provided by ECHA mandates specific safety protocols. This compound is not a direct drop-in replacement for less hazardous 2-pyridones. Procurement decisions should be guided by this differential hazard classification, ensuring that ordering is restricted to facilities equipped with proper ventilation, personal protective equipment, and waste disposal procedures for acutely toxic and irritating substances [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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